![molecular formula C11H14BrNO2 B2822229 3-Bromo-2-[(oxan-4-yl)methoxy]pyridine CAS No. 1247239-29-7](/img/structure/B2822229.png)
3-Bromo-2-[(oxan-4-yl)methoxy]pyridine
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Overview
Description
“3-Bromo-2-[(oxan-4-yl)methoxy]pyridine” is a chemical compound that can be used as an intermediate for pharmaceutical and organic synthesis . It has a molecular weight of 242.12 .
Synthesis Analysis
The synthesis of similar compounds involves various methods. For instance, the synthesis of “2-Bromo-3-methoxycarbonyl-4-(oxan-4-yl)pyridine” involves the use of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C . Another method involves the protodeboronation of pinacol boronic esters utilizing a radical approach .Molecular Structure Analysis
The molecular structure of “3-Bromo-2-[(oxan-4-yl)methoxy]pyridine” has been optimized using both DFT and HF methods . The time-dependent density functional theory (TD-DFT) approach was used to simulate the HOMO (highest occupied molecular orbital) and LUMO (lowest unoccupied molecular orbital) to achieve the frontier orbital gap .Chemical Reactions Analysis
The boronic acid group in “3-Bromo-2-[(oxan-4-yl)methoxy]pyridine” can participate in various coupling reactions to create complex molecules. Additionally, the pyridine ring is a common scaffold in many drugs.Scientific Research Applications
Synthesis and Antibacterial Activity
One study explored the synthesis of novel 4-pyrrolidin-3-cyanopyridine derivatives from related compounds, evaluating their antimicrobial activity against a range of aerobic and anaerobic bacteria. The compounds showed promising minimal inhibitory concentrations, highlighting their potential in antibacterial applications (Bogdanowicz et al., 2013).
Bronsted and Lewis Acid Sites on Silica
Another study used pyridine adsorption to investigate the acidic properties of silica doped with various cations, including generating Lewis acid sites. This research provides insights into the interaction of pyridine derivatives with catalysts, which is crucial for understanding catalytic mechanisms (Connell & Dumesic, 1987).
Ring Contraction and Halogenation Reactions
Research on 3-methoxypiperidines transformed into 2-(bromomethyl)pyrrolidines via boron(III) bromide showcased a rare conversion of piperidines into pyrrolidines, opening pathways for novel synthetic strategies (Tehrani et al., 2000).
Regioselective Halogenation
The study on regioselective mono and dihalogenations of pyridines with N-bromosuccinimide underlines the reactivity and selectivity of halogenation reactions involving pyridine derivatives, which is significant for functional group manipulation in organic synthesis (Canibano et al., 2001).
Ethylene Dimerization Catalysts
Investigation into (imino)pyridine palladium(II) complexes as ethylene dimerization catalysts demonstrates the utility of pyridine derivatives in designing selective catalysts for industrial applications, showcasing the versatility of these compounds in catalysis (Nyamato et al., 2015).
Safety And Hazards
properties
IUPAC Name |
3-bromo-2-(oxan-4-ylmethoxy)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2/c12-10-2-1-5-13-11(10)15-8-9-3-6-14-7-4-9/h1-2,5,9H,3-4,6-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWAUZLMQMZEWLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=C(C=CC=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-[(oxan-4-yl)methoxy]pyridine |
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